

In-Depth Technical Guide to the Isotopic Purity of Yohimbine-¹³C,₃

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Compound of Interest

Compound Name: Yohimbine-¹³C,₃

Cat. No.: B12056476

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This technical guide provides a comprehensive overview of the isotopic purity of Yohimbine-¹³C,₃, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry and other analytical techniques for pharmacokinetic and metabolic studies of yohimbine.

Quantitative Data

The isotopic purity of Yohimbine-¹³C,₃ is a critical parameter for its use as an internal standard. The following tables summarize the key quantitative specifications as provided by commercial suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Isotopic Enrichment and Chemical Purity

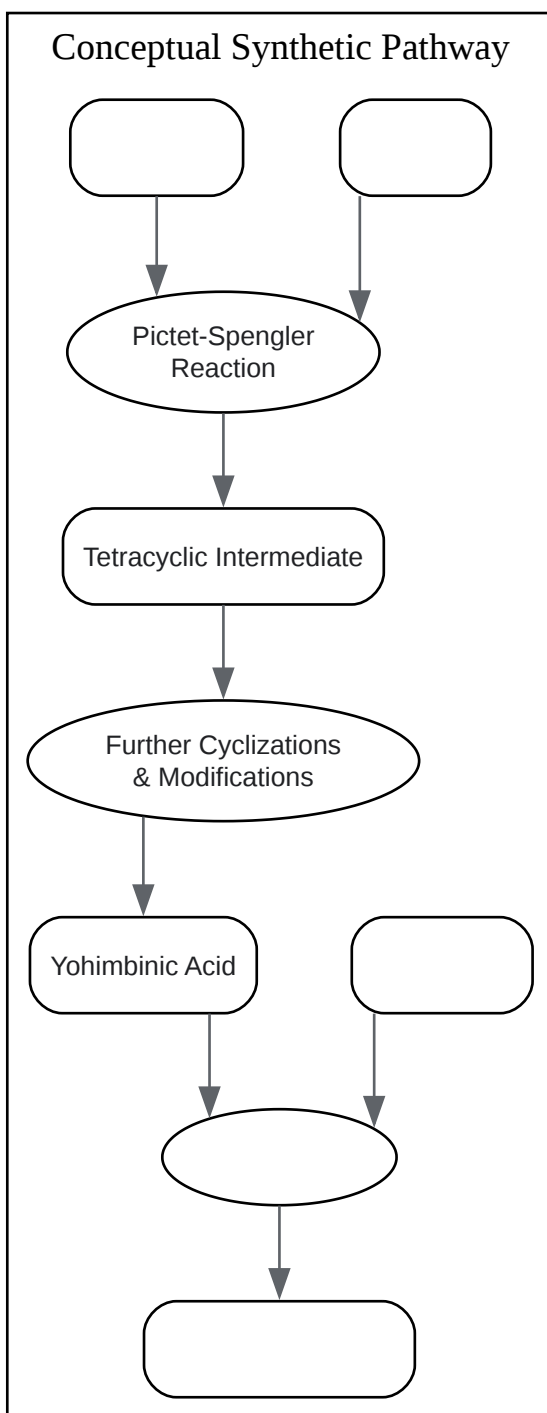
Parameter	Specification	Source
Isotopic Purity (¹³ C)	≥99 atom %	[1] [3]
Isotopic Purity (D)	≥98 atom %	[1] [3]
Chemical Purity	≥98% (CP)	[1] [2]

Table 2: Molecular and Physical Properties

Property	Value	Source
Chemical Formula	$^{13}\text{CC}_{20}\text{D}_3\text{H}_{23}\text{N}_2\text{O}_3$	[1]
Molecular Weight	358.45 g/mol	[1][2][4]
Mass Shift	M+4	[1]
Appearance	White to off-white solid	[4]
CAS Number	1261254-59-4	[1][2][3][4]

Conceptual Synthesis of Yohimbine- $^{13}\text{C},\text{d}_3$

The synthesis of Yohimbine- $^{13}\text{C},\text{d}_3$ involves the preparation of the core yohimbine structure followed by the introduction of the stable isotopes. While the precise, proprietary synthesis methods are not publicly available, a conceptual pathway can be outlined based on established total synthesis routes for yohimbine. The isotopic labeling is typically achieved in the final steps of the synthesis to maximize efficiency. A plausible method involves the esterification of yohimbinic acid with a labeled methanol precursor.



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Conceptual synthesis of Yohimbine-¹³C,₃d₃.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds like Yohimbine- ^{13}C , d_3 requires high-resolution analytical techniques to differentiate and quantify the various isotopologues. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

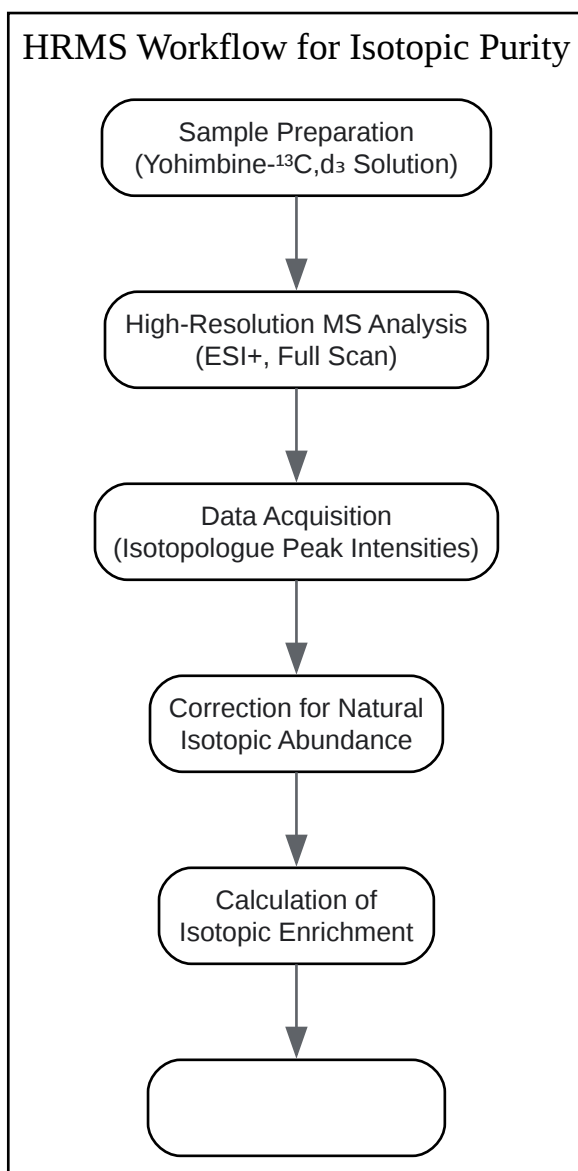
Objective: To determine the isotopic enrichment of ^{13}C and deuterium in Yohimbine- ^{13}C , d_3 by measuring the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

Methodology:

- **Sample Preparation:**
 - Prepare a stock solution of Yohimbine- ^{13}C , d_3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 $\mu\text{g/mL}$).
- **Mass Spectrometric Analysis:**
 - **Direct Infusion:** Infuse the sample solution directly into the ESI source at a constant flow rate.
 - **LC-MS (Optional):** If chromatographic separation is desired, inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) with an appropriate mobile phase. This can help to separate the labeled yohimbine from any potential impurities.
 - **MS Parameters:**

- Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Acquisition Mode: Full scan in high-resolution mode.
 - Mass Range: A narrow range around the expected m/z of the protonated molecule $[M+H]^+$ (e.g., m/z 350-370).
 - Resolution: Set to a high value (e.g., $> 60,000$) to ensure baseline separation of the isotopologue peaks.
- Data Analysis:
 - Identify the monoisotopic peak of the unlabeled yohimbine ($[M_0+H]^+$) and the peaks corresponding to the different isotopologues ($[M+1+H]^+$, $[M+2+H]^+$, $[M+3+H]^+$, $[M+4+H]^+$, etc.).
 - Measure the integrated peak areas for each isotopologue.
 - Correct the observed peak intensities for the natural isotopic abundance of all elements (C, H, N, O) in the molecule. This is a critical step to accurately determine the contribution from the incorporated stable isotopes.
 - Calculate the isotopic enrichment for ^{13}C and deuterium based on the corrected relative abundances of the isotopologues.



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Workflow for isotopic purity determination by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To independently verify the isotopic enrichment, particularly of deuterium, and to confirm the position of the labels within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ²H detection.

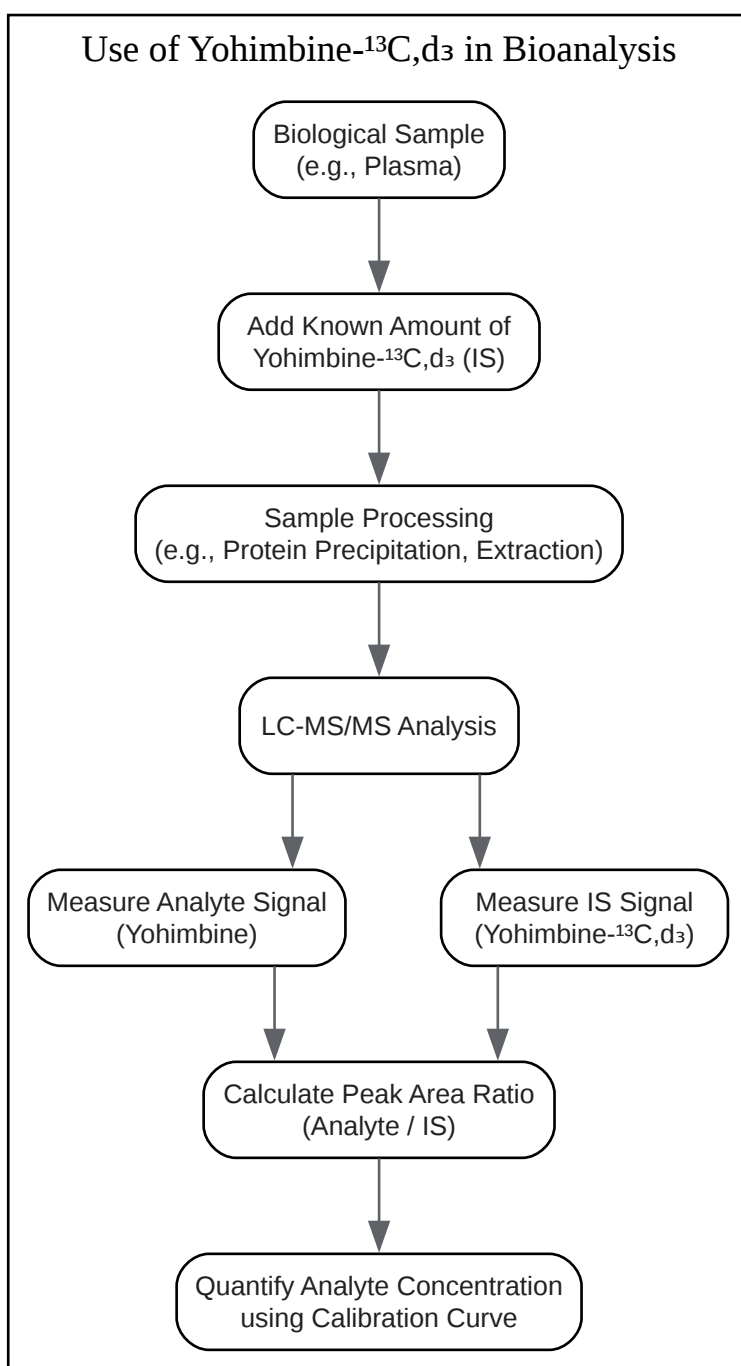
Methodology:

- Sample Preparation:
 - Dissolve an accurately weighed amount of Yohimbine- $^{13}\text{C},\text{d}_3$ in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
- ^1H NMR Analysis:
 - Acquire a quantitative ^1H NMR spectrum.
 - The signal corresponding to the methyl ester protons should be significantly diminished or absent, confirming high levels of deuteration at this position.
 - Integration of the remaining proton signals relative to a known internal standard can provide information about the overall purity.
- ^2H NMR Analysis:
 - Acquire a ^2H NMR spectrum.
 - A strong signal should be observed in the region corresponding to the methyl group, confirming the presence and location of the deuterium labels.
 - The absence of significant signals at other positions indicates that the deuterium labeling is specific to the intended site.
- ^{13}C NMR Analysis:
 - Acquire a ^{13}C NMR spectrum.
 - An enhanced signal for the carbon of the methyl ester group will be observed due to the ^{13}C enrichment.
 - The multiplicity of this signal may also provide information about the coupling with deuterium.
- Data Analysis:

- By comparing the integrals of the signals in the ^1H and ^2H NMR spectra, the deuterium enrichment can be calculated.
- The chemical shifts in the ^{13}C NMR spectrum confirm the location of the ^{13}C label.

Signaling Pathways and Logical Relationships

The primary application of Yohimbine- $^{13}\text{C},\text{d}_3$ is as an internal standard in pharmacokinetic studies. Yohimbine itself is an α_2 -adrenergic receptor antagonist. The diagram below illustrates the logical relationship of using an internal standard in a typical quantitative bioanalytical workflow.



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Role of Yohimbine- $^{13}\text{C},\text{d}_3$ in quantitative analysis.

In conclusion, Yohimbine- $^{13}\text{C},\text{d}_3$ is a high-purity stable isotope-labeled compound essential for the accurate quantification of yohimbine in biological matrices. Its isotopic enrichment is rigorously controlled and can be verified using high-resolution mass spectrometry and NMR

spectroscopy. The detailed understanding of its characteristics and the appropriate analytical methodologies are paramount for its effective use in research and drug development.

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References

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